

4-Methylcinnamaldehyde physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *p*-Methylcinnamaldehyde

Cat. No.: B151977

[Get Quote](#)

An In-depth Technical Guide on 4-Methylcinnamaldehyde

This guide provides a comprehensive overview of the physical and chemical properties of 4-Methylcinnamaldehyde, tailored for researchers, scientists, and professionals in drug development. The information presented herein is curated to support advanced research and application.

Introduction

4-Methylcinnamaldehyde, systematically known as (E)-3-(4-methylphenyl)prop-2-enal, is an aromatic aldehyde.^[1] It belongs to the cinnamaldehydes class of organic compounds.^[1] This compound is of significant interest due to its characteristic odor and flavor profiles, leading to its use as a flavoring and fragrance agent.^{[1][2]} Its chemical structure, featuring a substituted aromatic ring conjugated with an unsaturated aldehyde, makes it a valuable subject for studies in organic synthesis and medicinal chemistry.

Physicochemical Properties

The physical and chemical characteristics of 4-Methylcinnamaldehyde are fundamental to its handling, application, and reactivity. These properties are summarized in the tables below.

Table 1: General and Physical Properties

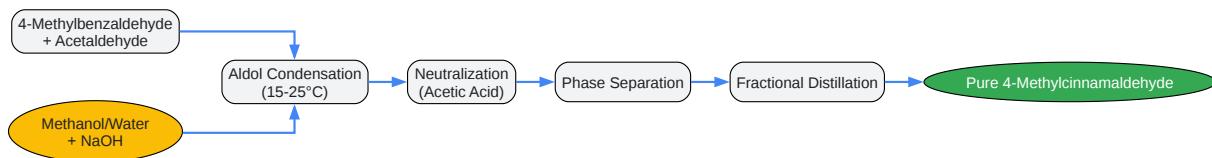
Property	Value	Source
Molecular Formula	C ₁₀ H ₁₀ O	[1][3][4]
Molecular Weight	146.19 g/mol	[1][5]
Appearance	Yellowish crystals or solid	[1]
Melting Point	41.5 °C to 48 °C	[1][3]
Boiling Point	154 °C @ 25 mmHg; 239.9 °C (calculated)	[1][3]
Solubility	Insoluble in water; moderately soluble in oils and ethanol	[1][2]
Density	1.047 g/mL at 25 °C (for α-methylcinnamaldehyde)	
Refractive Index	n _{20/D} 1.605 (for α-methylcinnamaldehyde)	

Table 2: Chemical and Computational Data

Property	Value	Source
IUPAC Name	(E)-3-(4-methylphenyl)prop-2-enal	[1]
CAS Registry Number	1504-75-2	[1][3]
InChI Key	DKOUYVOAEBQFHU-NSCUHMNNSA-N	[1][4]
Canonical SMILES	CC1=CC=C(C=C1)/C=C/C=O	[1]
LogP (Octanol/Water Partition Coefficient)	2.207 to 2.3 (calculated)	[1][5]
Vapor Pressure	0.017 mmHg at 25 °C (for α-methylcinnamaldehyde)	[6]
Flash Point	175 °F (for α-methylcinnamaldehyde)	[2]

Synthesis of 4-Methylcinnamaldehyde

The synthesis of cinnamaldehyde derivatives often involves an aldol condensation reaction. A common method for preparing α -methylcinnamaldehyde, a closely related compound, is the condensation of benzaldehyde with propionaldehyde in the presence of a base like sodium hydroxide.^{[7][8]} This reaction is a well-established protocol in organic synthesis.


Experimental Protocol: Synthesis via Aldol Condensation

This protocol describes a general procedure for the synthesis of α -methylcinnamaldehyde, which can be adapted for 4-methylcinnamaldehyde by substituting benzaldehyde with 4-methylbenzaldehyde.

- **Reaction Setup:** In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, a mixture of 4-methylbenzaldehyde, methanol, and water is prepared.^[7]
- **Catalyst Addition:** A catalytic amount of sodium hydroxide is added to the mixture.^[7]
- **Aldehyde Addition:** Acetaldehyde is added dropwise to the stirred mixture while maintaining the temperature at a controlled level, typically between 15-25 °C.^{[9][10]}
- **Reaction Monitoring:** The reaction is stirred for a specified period after the addition is complete to ensure maximum conversion.^[7]
- **Work-up:** The reaction mixture is neutralized with an acid, such as acetic acid.^[7] The organic layer is separated from the aqueous layer.
- **Purification:** The crude product is purified by fractional distillation under reduced pressure to yield the pure 4-Methylcinnamaldehyde.^[7]

The causality behind this experimental design lies in the base-catalyzed condensation between the enolate of acetaldehyde and the carbonyl group of 4-methylbenzaldehyde, followed by dehydration to form the α,β -unsaturated aldehyde. The use of a mixed solvent system facilitates the solubility of both the organic reactants and the inorganic base.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of 4-Methylcinnamaldehyde.

Chemical Reactivity and Stability

4-Methylcinnamaldehyde exhibits reactivity characteristic of α,β -unsaturated aldehydes. The conjugated system allows for both 1,2-addition to the carbonyl group and 1,4-conjugate addition. It is stable under normal conditions but can be sensitive to air and light.^[8] It is incompatible with strong oxidizing agents and strong bases.^[8] Upon heating to decomposition, it may emit acrid smoke and irritating fumes.^[8]

Spectroscopic Analysis

Spectroscopic data is crucial for the structural elucidation and purity assessment of 4-Methylcinnamaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum of cinnamaldehyde derivatives shows characteristic signals for the aldehydic proton (around 9-10 ppm), aromatic protons (around 7-8 ppm), and vinylic protons.^{[11][12]} The coupling constants between the vinylic protons are indicative of the trans configuration of the double bond.^[11]
- ^{13}C NMR: The carbon NMR spectrum will show a distinctive downfield signal for the carbonyl carbon (around 190 ppm), along with signals for the aromatic and vinylic carbons.^[11]

Infrared (IR) Spectroscopy

The IR spectrum of 4-Methylcinnamaldehyde will display a strong absorption band for the C=O stretching of the conjugated aldehyde, typically in the range of 1665-1710 cm⁻¹.^[12] Bands corresponding to the C=C stretching of the aromatic ring and the vinyl group, as well as C-H stretching vibrations, will also be present.^[12]

Mass Spectrometry (MS)

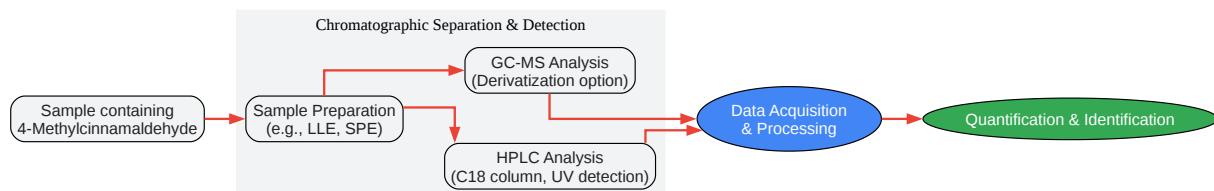
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For 4-Methylcinnamaldehyde, the molecular ion peak (M⁺) would be observed at m/z 146.^[1]

Table 3: Spectroscopic Data Summary (Predicted for 4-Methylcinnamaldehyde based on similar compounds)

Technique	Key Signals/Bands
¹ H NMR	~9.7 ppm (s, 1H, -CHO), ~7.5 ppm (d, 1H, Ar-CH=), ~6.7 ppm (dd, 1H, =CH-CHO), 7.2-7.6 ppm (m, 4H, Ar-H), ~2.4 ppm (s, 3H, -CH ₃)
IR (cm ⁻¹)	~1680 (C=O stretch, conjugated aldehyde), ~1625 (C=C stretch), ~3050 (aromatic C-H stretch), ~2850 & ~2750 (aldehyde C-H stretch)
MS (m/z)	146 (M ⁺), 131, 115

Analytical Methodologies

The quantification and detection of 4-Methylcinnamaldehyde in various matrices are typically achieved using chromatographic techniques.


High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a UV detector is a common method for the analysis of cinnamaldehyde and its derivatives.^{[13][14]} A reversed-phase C18 column is often used with a mobile phase consisting of a mixture of acetonitrile and an acidic aqueous solution.^[14]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides excellent separation and identification capabilities.[\[13\]](#) Derivatization with reagents like PFBHA can be employed to enhance the volatility and sensitivity of the analysis.[\[13\]](#)

Analytical Workflow Diagram

[Click to download full resolution via product page](#)

Caption: General analytical workflow for 4-Methylcinnamaldehyde.

Safety and Handling

4-Methylcinnamaldehyde is harmful in contact with skin, causes skin irritation, may cause an allergic skin reaction, and causes serious eye irritation. It is also harmful to aquatic life with long-lasting effects.

Precautionary Measures:

- Avoid breathing mist or vapors.
- Wash skin thoroughly after handling.
- Wear protective gloves, protective clothing, eye protection, and face protection.
- In case of skin contact, wash with plenty of water.
- In case of eye contact, rinse cautiously with water for several minutes.

Conclusion

This technical guide has provided a detailed examination of the physical and chemical properties, synthesis, analysis, and safety considerations for 4-Methylcinnamaldehyde. The compiled data and protocols are intended to serve as a valuable resource for scientists and researchers engaged in work with this compound. The unique combination of an aromatic ring, a conjugated double bond, and an aldehyde functional group makes 4-Methylcinnamaldehyde a versatile molecule with ongoing relevance in chemical research and industry.

References

- PubChem. (n.d.). **p-Methylcinnamaldehyde**. National Center for Biotechnology Information.
- Cheméo. (n.d.). Chemical Properties of 4-Methylcinnamaldehyde (CAS 71277-10-6).
- CAS Common Chemistry. (n.d.). 4-Methylcinnamaldehyde. American Chemical Society.
- NIST. (n.d.). 4-Methylcinnamaldehyde. NIST Chemistry WebBook.
- PrepChem.com. (n.d.). Synthesis of methylcinnamaldehyde.
- PubChem. (n.d.). alpha-METHYLCINNAMALDEHYDE. National Center for Biotechnology Information.
- Cheméo. (n.d.). 4-Methylcinnamaldehyde.
- Ventos. (2024). methyl cinnamic aldehyde alpha.
- University of Utah. (n.d.). gHMQC NMR Spectrum.
- University of Colorado Boulder. (n.d.). Example 7. Organic Chemistry at CU Boulder.
- Sciencemadness Discussion Board. (2014). Cinnamaldehyde synthesis (or DDQ synthesis).
- MDPI. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids.
- PubChem. (n.d.). 4-Methylbenzaldehyde. National Center for Biotechnology Information.
- Google Patents. (n.d.). CN101265167A - Process for preparing a-methyl cinnamaldehyde.
- Analytical and Bioanalytical Chemistry Research. (2022). Development of an Extraction Method Based on a Zirconium-based Metal Organic Framework for the Detection and Determination of some Pesticid.
- Journal of Medical Pharmaceutical and Allied Sciences. (2023). Analytical method validation of cinnamaldehyde content in cinnamon (*Cinnamomum burmannii*) extract using high-performance liquid.
- Google Patents. (n.d.). CN100595182C - A kind of preparation method of α -methyl cinnamaldehyde.
- ResearchGate. (2025). (PDF) Analysis of 1H-NMR spectra of cinnamaldehyde type model substances of lignin.

- No Added Chemicals. (2013). Characterisation of Organic Compounds III: Nuclear Magnetic Resonance (NMR) Spectroscopy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. p-Methylcinnamaldehyde | C10H10O | CID 5371802 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. alpha-METHYLCINNAMALDEHYDE | C10H10O | CID 5372813 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. 4-Methylcinnamaldehyde [webbook.nist.gov]
- 5. 4-Methylcinnamaldehyde (CAS 71277-10-6) - Chemical & Physical Properties by Cheméo
[chemeo.com]
- 6. ventos.com [ventos.com]
- 7. prepchem.com [prepchem.com]
- 8. α -Methylcinnamaldehyde CAS#: 101-39-3 [m.chemicalbook.com]
- 9. CN101265167A - Process for preparing α -methyl cinnamaldehyde - Google Patents
[patents.google.com]
- 10. CN100595182C - A kind of preparation method of $\beta\pm$ -methyl cinnamaldehyde - Google Patents [patents.google.com]
- 11. chemistry.utah.edu [chemistry.utah.edu]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jmpas.com [jmpas.com]
- To cite this document: BenchChem. [4-Methylcinnamaldehyde physical and chemical properties]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b151977#4-methylcinnamaldehyde-physical-and-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com